molecular formula C7H6BrNO B1199235 3-(2-Bromoacetyl)pyridine CAS No. 6221-12-1

3-(2-Bromoacetyl)pyridine

Cat. No. B1199235
CAS RN: 6221-12-1
M. Wt: 200.03 g/mol
InChI Key: IQMGXSROJBYCLS-UHFFFAOYSA-N
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Description

“3-(2-Bromoacetyl)pyridine” is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da .


Synthesis Analysis

In one study, 3-bromoacetylcoumarin was used as the key starting material for the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through its reaction with different reagents . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “3-(2-Bromoacetyl)pyridine” consists of a pyridine ring with a bromoacetyl group attached .


Chemical Reactions Analysis

3-bromoacetylcoumarin, a related compound, has been used as a starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .


Physical And Chemical Properties Analysis

“3-(2-Bromoacetyl)pyridine” has a molecular weight of 200.03 g/mol, an XLogP3 of 1.2, and a topological polar surface area of 30 Ų . It also has a density of 1.6±0.1 g/cm³, a boiling point of 275.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 3-(2-Bromoacetyl)pyridine has been used in the synthesis of pyran, pyridine, thiophene, thiazole, and pyrazole derivatives, showing significant cytotoxic effects against various human cancer cell lines (Mohareb & MegallyAbdo, 2015).

  • Water-Based Synthesis : This compound has been utilized in a water-based synthesis process to produce 2-pyridylimidazo pyridines. This method offers advantages like high yields, mild reaction conditions, and environmental friendliness (Li Hong-ying, 2012).

  • Versatile Building Blocks : It serves as a versatile building block in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds. Recent advancements have been made in using 3-(Bromoacetyl)coumarins towards a wide scale of heterocyclic systems (Abdou et al., 2021).

  • Anticonvulsant and Anti-Inflammatory Activities : 3-(2-Bromoacetyl)pyridine derivatives have shown potential anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).

  • Synthesis of Antibiotics : This compound has been used in the synthesis of the central 3,6-Di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics, demonstrating its applicability in drug development (Okumura et al., 1998).

  • Preparation of Novel Pharmacophoric Hybrid Molecules : Its derivatives have been used to prepare novel thieno[2,3-b]pyridines and bis(thieno[2,3-b]pyridines), highlighting the compound's role in developing new pharmacologically active molecules (Salem et al., 2019).

  • Generation of Brønsted and Lewis Acid Sites : The compound has been studied for its role in generating acid sites on the surface of silica, important for catalytic applications (Connell & Dumesic, 1987).

  • Synthesis of Antimicrobial Agents : It has been used in one-pot three-component synthesis of novel 2-thiazolyl pyridines, exhibiting potent antimicrobial activity (Abdelrazek et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding breathing dust and contact with skin and eyes when handling “3-(2-Bromoacetyl)pyridine”. Protective clothing, gloves, safety glasses, and a dust respirator are recommended. It’s also advised to use dry clean-up procedures and avoid generating dust .

properties

IUPAC Name

2-bromo-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMGXSROJBYCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17694-68-7 (hydrobromide)
Record name 3-(2-Bromoacetyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00211270
Record name 3-(2-Bromoacetyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoacetyl)pyridine

CAS RN

6221-12-1
Record name 3-(2-Bromoacetyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Bromoacetyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Furthermore, it is known that 2,6-bis(2'-pyridyl)-pyridine is formed as a byproduct besides 2-(2'-pyridyl)-pyridine in the reaction of pyridine with potassium peroxydisulfate (East German Patent No. 23,118) or with pyridine-N-oxide in the presence of Pd-Pt-catalysts (Yakugaku Zasshi Vol. 93 (1973) pages 144-148). Also in the heating of pyridine in the presence of Raney nickel there is formed as byproduct 2,6-bis(2'-pyridyl)-pyridine and in the same manner there is formed in the heating of substituted pyridines the corresponding substituted compounds (J. Chem. Soc. (1956) pages 616-620). 2,6-Bis(3-pyridyl)-pyridine is produced when 3-acetyl pyridine is reacted with dimethylamine hydrochloride and formaldehyde to form an aminoketone and this aminoketone is further reacted with 3-pyridinium acetyl pyridine bromide obtained from 3-acetyl pyridine by way of 3-bromoacetyl pyridine (Synthesis (1976) pages 1-24).
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Synthesis routes and methods II

Procedure details

To a solution of 3-acetyl pyridine (2.71 ml, 24.74 mmol) in acetic acid (7.5 ml) was added 33% hydrobromic acid in acetic acid (7.5 ml) and then pyridinium tribromide (8.70 g, 27.21 mmol). The reaction mixture was stirred at room temperature for 12 hr to give a solid. The solid was filtered, washed with acetic acid and hexane and then dried under vacuum to give 2-bromo-1-pyridin-3-yl-ethanone 3.61 g (52%).
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2.71 mL
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7.5 mL
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7.5 mL
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8.7 g
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Synthesis routes and methods III

Procedure details

To a solution of 3-acetylpyridine (5.00 g, 41.3 mmol) in acetic acid (100 ml) was added 47% hydrobromic acid (7.10 ml, 41.3 mmol), and a solution of bromine (2.12 ml, 41.3 mmol) in acetic acid (50 ml) was added dropwise under ice-cooling. After the completion of the dropwise addition, the reaction mixture was heated to 80° C. and the mixture was stirred for one hr. After cooling, the precipitated crystals were collected by filtration, washed with ethanol-ethyl acetate and dried under reduced pressure to give white crystals.
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5 g
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7.1 mL
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100 mL
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2.12 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CH Reynolds, JS McKinley-Mckee - FEBS letters, 1974 - core.ac.uk
Horse-liver alcohol dehydrogenase (EC 1.1. 1.1) contains one thiol group per polypeptide chain which is reactive towards iodoacetate [1, 2], at position 46 in the sequence [3]. However, …
Number of citations: 8 core.ac.uk
J Brindha, SM Rani - Indian Journal of Chemistry-Section B (IJC …, 2021 - op.niscpr.res.in
A series of thiazoloylpyridine derivatives has been synthesized and analyzed to confirm the structure of the product using IR, 1 H and 13 C NMR, mass spectra and analytical data. …
Number of citations: 1 op.niscpr.res.in
DK APPS - European journal of biochemistry, 1975 - Wiley Online Library
NAD kinase was purified from pigeon liver by an improved procedure which included chromatography on phosphocellulose. The resultant preparation was homogeneous as judged by …
Number of citations: 51 febs.onlinelibrary.wiley.com
E Carceller, C Almansa, M Merlos, M Giral… - Journal of medicinal …, 1992 - ACS Publications
Introduction There has been an ongoing effort to discover PAF antagonists in the last decade. Although PAF has been recognized as having a key role in numerous pathological …
Number of citations: 21 pubs.acs.org
AN Glazer - Annual review of biochemistry, 1970 - annualreviews.org
Approaches to the solution of many fundamental problems in the study of protein structure, enzyme catalysis, macromolecular interactions, etc., de pend on the availability of methods …
Number of citations: 220 www.annualreviews.org
KD McCall, D Walter, A Patton, JR Thuma… - Journal of …, 2023 - Taylor & Francis
Purpose Non-alcoholic fatty liver disease (NAFLD), recently renamed metabolic (dysfunction) associated fatty liver disease (MAFLD), is the most common chronic liver disease in the …
Number of citations: 0 www.tandfonline.com
C WOENCKHAUS, J BERGHÄUSER, G PFLEIDERER - 1969 - degruyter.com
Lactat-Dehydrogenase aus Schweineherz wird durch 3-[2-Brom-acetyl]-pyridin irreversibel inaktiviert. Der Hemmstoff alkyliert essentielle Aminosäureseitenreste des Enzyms. Durch …
Number of citations: 64 www.degruyter.com
G Pfeiderer, D Jeckel - Hoppe-seyler's Zeitschrift fur Physiologische …, 1970 - europepmc.org
[New studies on the active site of porcine heart lactate dehydrogenase]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers …
Number of citations: 2 europepmc.org
C Woenckhaus, J Berghäuser… - … -Seyler's Zeitschrift fur …, 1969 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
K ROMMEL, K GRIMMEL - 1969 - degruyter.com
Ihe depression of the concentration of blood galactose after oral loading with galactose and intravenous injection of insulin is elicited by an increase in the transfer of galactose from the …
Number of citations: 2 www.degruyter.com

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